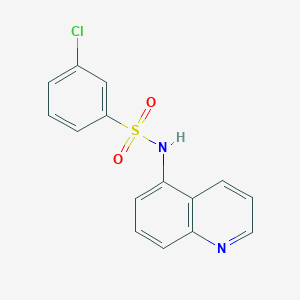![molecular formula C13H13ClN2O B6639088 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide, also known as 3-Cl-4-PMC, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. The activation of TAAR1 by 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has also been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide are primarily mediated by its activation of TAAR1. Studies have shown that the compound can modulate the release of dopamine and serotonin in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. This modulation of neurotransmitter release can result in a range of effects, including increased locomotor activity, enhanced motivation, and reduced anxiety-like behavior. Additionally, 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a high affinity for TAAR1, which makes it a potent agonist for this receptor. However, one of the limitations of using 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the study of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide. One potential area of research is the exploration of its effects on other neurotransmitter systems, particularly those involved in addiction and reward. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its effects on TAAR1 and other receptors. Finally, the development of more soluble analogs of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide could enhance its utility as a research tool in neuroscience.
合成法
The synthesis of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrrole in the presence of a base, followed by N-methylation of the resulting intermediate with formaldehyde and formic acid. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been widely used in scientific research as a selective and potent agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in the modulation of neurotransmitter release and behavioral responses. Activation of TAAR1 by 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been shown to induce a range of effects, including modulation of dopamine and serotonin release, regulation of locomotor activity, and modulation of anxiety-like behavior.
特性
IUPAC Name |
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16-6-5-10(9-16)8-15-13(17)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJWDBKHYVTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)






![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)


![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)

![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)